3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluoro-N-propylchromane-5-carboxamide
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Overview
Description
3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluoro-N-propylchromane-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chromane backbone, indole moiety, and multiple fluorine atoms, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluoro-N-propylchromane-5-carboxamide typically involves multiple steps, including the formation of the indole and chromane rings, followed by the introduction of the fluorine atoms and the cyclobutyl group. Common synthetic methods include:
Suzuki-Miyaura Coupling: This method is used to form carbon-carbon bonds between the indole and chromane rings.
Knoevenagel Condensation: This reaction is employed to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluoro-N-propylchromane-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluoro-N-propylchromane-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluoro-N-propylchromane-5-carboxamide involves its interaction with molecular targets such as the serotonin transporter. The compound binds to the transporter, inhibiting the reuptake of serotonin and thereby increasing its availability in the synaptic cleft . This action can modulate mood and has potential therapeutic implications for conditions such as depression and anxiety.
Comparison with Similar Compounds
Similar Compounds
- 3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluoro-5-chromanecarboxylic acid
- 3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluoro-N-methylchromane-5-carboxamide
Uniqueness
The unique combination of the chromane backbone, indole moiety, and multiple fluorine atoms in 3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluoro-N-propylchromane-5-carboxamide distinguishes it from similar compounds. This structure imparts specific chemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets .
Properties
Molecular Formula |
C28H33F2N3O2 |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
3-[cyclobutyl-[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-N-propyl-3,4-dihydro-2H-chromene-5-carboxamide |
InChI |
InChI=1S/C28H33F2N3O2/c1-2-12-31-28(34)22-9-10-25(30)27-24(22)15-21(17-35-27)33(20-6-3-7-20)13-4-5-18-16-32-26-11-8-19(29)14-23(18)26/h8-11,14,16,20-21,32H,2-7,12-13,15,17H2,1H3,(H,31,34) |
InChI Key |
IVCXXYAPUGLPQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C2CC(COC2=C(C=C1)F)N(CCCC3=CNC4=C3C=C(C=C4)F)C5CCC5 |
Origin of Product |
United States |
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